Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Shares structural similarities but may differ in functional groups or substituents.
4-(3-fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(3-methoxy-4-(pentyloxy)phenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a multi-functional structure comprising:
- Pyrrole ring : Known for its role in various biological activities.
- Thiazole moiety : Often associated with antimicrobial properties.
- Fluorinated benzoyl group : Enhances lipophilicity and biological activity.
Anticancer Activity
Research suggests that the compound may exhibit anticancer properties . Its structural similarity to known anticancer agents indicates potential mechanisms of action, including:
- Inhibition of Tumor Growth : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The presence of hydroxyl and carbonyl groups may facilitate interactions with DNA or proteins involved in cell cycle regulation.
Case Study : A study involving a series of pyrrole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast and lung cancer cells, suggesting a promising pathway for further development .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The thiazole and pyrrole structures contribute to membrane disruption or inhibition of essential bacterial enzymes.
- Efficacy : Preliminary assays indicate that the compound's activity exceeds that of standard antibiotics like ampicillin.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 0.015 mg/mL | |
S. aureus | 0.030 mg/mL | |
B. cereus | 0.020 mg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through SAR studies:
- Fluorination : The introduction of fluorine atoms has been shown to enhance lipophilicity and bioavailability.
- Hydroxyl Groups : Hydroxyl substituents improve solubility and interaction with biological targets.
Computational Studies
Recent computational modeling has been used to predict the pharmacological effects of this compound:
- Molecular Docking Studies : These studies suggest strong binding affinities to key enzymes involved in cancer metabolism and bacterial resistance mechanisms.
- Predictive Models : Structure–activity relationship models indicate that modifications can lead to improved efficacy and reduced toxicity.
Properties
CAS No. |
617698-33-6 |
---|---|
Molecular Formula |
C30H31FN2O7S |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-2-(3-methoxy-4-pentoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H31FN2O7S/c1-6-7-8-13-40-21-12-11-18(15-22(21)38-4)24-23(25(34)19-10-9-16(2)20(31)14-19)26(35)28(36)33(24)30-32-17(3)27(41-30)29(37)39-5/h9-12,14-15,24,34H,6-8,13H2,1-5H3/b25-23+ |
InChI Key |
YPSXKLQPKLDGIC-WJTDDFOZSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC |
Origin of Product |
United States |
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